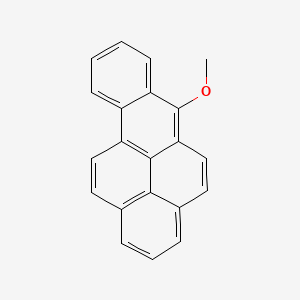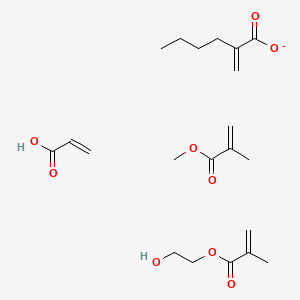
2-Hydroxyethyl 2-methylprop-2-enoate;2-methylidenehexanoate;methyl 2-methylprop-2-enoate;prop-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxyethyl 2-methylprop-2-enoate; 2-methylidenehexanoate; methyl 2-methylprop-2-enoate; prop-2-enoic acid is a complex compound with a molecular formula of C21H33O9 and a molecular weight of 429.48100 . This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
The synthesis of 2-Hydroxyethyl 2-methylprop-2-enoate; 2-methylidenehexanoate; methyl 2-methylprop-2-enoate; prop-2-enoic acid involves several steps. One common method is the reaction of methacrylic acid with ethylene oxide, which results in the formation of hydroxyethyl methacrylate . Another method involves the esterification of methacrylic acid with a large excess of ethylene glycol . Industrial production methods typically involve these reactions under controlled conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
This compound undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where a nucleophile replaces a leaving group in the molecule.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2-Hydroxyethyl 2-methylprop-2-enoate; 2-methylidenehexanoate; methyl 2-methylprop-2-enoate; prop-2-enoic acid has a wide range of scientific research applications:
Biology: The compound is used in the synthesis of biomaterials, such as hydrogels, which have applications in tissue engineering and drug delivery systems.
Medicine: It is used in the development of medical devices and implants due to its biocompatibility and ability to form stable polymers.
Wirkmechanismus
The mechanism of action of 2-Hydroxyethyl 2-methylprop-2-enoate; 2-methylidenehexanoate; methyl 2-methylprop-2-enoate; prop-2-enoic acid involves its ability to undergo polymerization reactions. The compound can form cross-linked networks through free radical polymerization, which is initiated by heat, light, or chemical initiators. These polymerization reactions result in the formation of stable and durable materials with various applications.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-Hydroxyethyl 2-methylprop-2-enoate; 2-methylidenehexanoate; methyl 2-methylprop-2-enoate; prop-2-enoic acid include:
2-Hydroxyethyl methacrylate: Known for its use in contact lenses and dental materials.
Methyl methacrylate: Widely used in the production of acrylic plastics and resins.
Isobutyl methacrylate: Used in the manufacture of coatings, adhesives, and sealants.
The uniqueness of 2-Hydroxyethyl 2-methylprop-2-enoate; 2-methylidenehexanoate; methyl 2-methylprop-2-enoate; prop-2-enoic acid lies in its ability to form complex polymers with specific properties, making it suitable for a wide range of applications in various fields.
Eigenschaften
CAS-Nummer |
26351-99-5 |
|---|---|
Molekularformel |
C21H33O9- |
Molekulargewicht |
429.5 g/mol |
IUPAC-Name |
2-hydroxyethyl 2-methylprop-2-enoate;2-methylidenehexanoate;methyl 2-methylprop-2-enoate;prop-2-enoic acid |
InChI |
InChI=1S/C7H12O2.C6H10O3.C5H8O2.C3H4O2/c1-3-4-5-6(2)7(8)9;1-5(2)6(8)9-4-3-7;1-4(2)5(6)7-3;1-2-3(4)5/h2-5H2,1H3,(H,8,9);7H,1,3-4H2,2H3;1H2,2-3H3;2H,1H2,(H,4,5)/p-1 |
InChI-Schlüssel |
URKIGGWZOZWONJ-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCC(=C)C(=O)[O-].CC(=C)C(=O)OC.CC(=C)C(=O)OCCO.C=CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


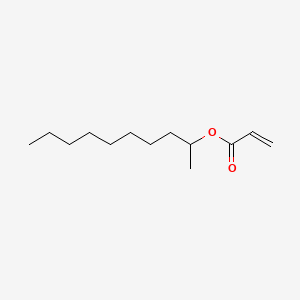
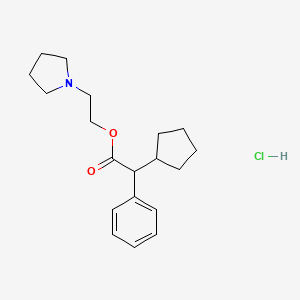
ammonium methyl sulfate](/img/structure/B13757663.png)

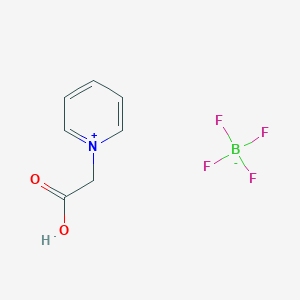
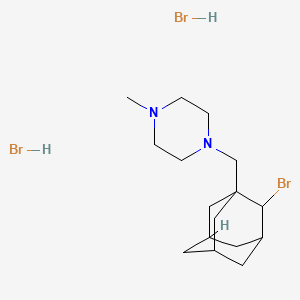
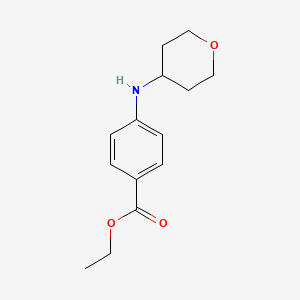

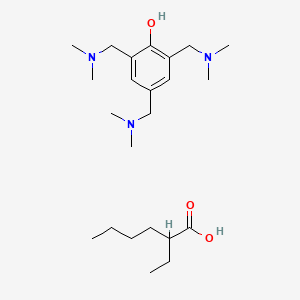
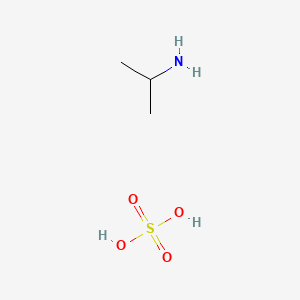
![disodium;[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)(213C)oxan-2-yl] phosphate](/img/structure/B13757724.png)
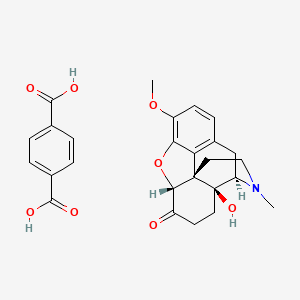
![barium(2+);2-[(2-oxidonaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate](/img/structure/B13757728.png)
